2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone 2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13544745
InChI: InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-7-9(3-4-10(11)14)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3
SMILES: CC(C)CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F
Molecular Formula: C13H14F4O2
Molecular Weight: 278.24 g/mol

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone

CAS No.:

Cat. No.: VC13544745

Molecular Formula: C13H14F4O2

Molecular Weight: 278.24 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone -

Specification

Molecular Formula C13H14F4O2
Molecular Weight 278.24 g/mol
IUPAC Name 2,2,2-trifluoro-1-[4-fluoro-3-(3-methylbutoxy)phenyl]ethanone
Standard InChI InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-7-9(3-4-10(11)14)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key FRLVYPYGTUVMQN-UHFFFAOYSA-N
SMILES CC(C)CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F
Canonical SMILES CC(C)CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F

Introduction

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone is a synthetic organic compound characterized by its molecular formula C₁₃H₁₄F₄O₂. This compound features a trifluoromethyl group and a fluoro substituent on a phenyl ring, along with an isopentyloxy group. The presence of these functional groups contributes to its unique chemical properties, including enhanced lipophilicity and reactivity compared to non-fluorinated counterparts .

Synthesis Methods

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone generally involves the reaction of trifluoroacetic anhydride with appropriately substituted phenyl compounds. The specific conditions and reagents used can vary, but the process typically requires careful control of reaction parameters to achieve high yield and purity.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, primarily through interactions with enzymes or receptors. The fluorinated substituents enhance binding affinity and specificity towards these targets, which may lead to various biological effects depending on the application. Its potential applications span across pharmacology and biochemistry, particularly in studies involving enzyme inhibition and modulation of protein functions.

Interaction Studies

Interaction studies focus on how 2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone reacts with biological macromolecules like proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential side effects when developed into pharmaceuticals. The distinct electronic properties of fluorinated compounds often lead to unique interactions compared to their non-fluorinated analogs.

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